molecular formula C24H18F2N4O3 B2718192 N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251627-69-6

N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2718192
CAS RN: 1251627-69-6
M. Wt: 448.43
InChI Key: OJPYETUWXCEGEY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H18F2N4O3 and its molecular weight is 448.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds structurally related to N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide have been explored for their potent antibacterial activities. For instance, research on pyridonecarboxylic acids, a similar class of compounds, highlighted their effectiveness as antibacterial agents against a range of pathogens. These studies delve into the synthesis and antibacterial activity of various analogues, revealing the critical role of specific substituents in enhancing antibacterial efficacy (Egawa et al., 1984).

Anticancer Activity

Another significant application is in the realm of anticancer research. Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, closely related to the compound , have shown potent cytotoxicity against various cancer cell lines. Such compounds represent a promising avenue for the development of new anticancer therapies, showcasing a broad range of potent activities against murine leukemia and lung carcinoma (Deady et al., 2005).

Kinase Inhibition for Cancer Therapy

The compound and its analogues have been identified as selective inhibitors of the Met kinase superfamily, which plays a crucial role in cancer progression. The development of such inhibitors is crucial for targeted cancer therapies, offering a route to treat tumors dependent on Met kinase activity. This research underscores the potential of these compounds in developing oral cancer therapeutics (Schroeder et al., 2009).

Antibacterial Quinolones and Naphthyridines

Further research into naphthyridines and quinolones, molecules similar to N-(3-fluorophenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide , has produced novel antibacterial agents with potent activities against both Gram-positive and Gram-negative bacteria. These studies have been instrumental in identifying compounds with significantly enhanced potency, contributing to the development of new antibacterial drugs (Kuramoto et al., 2003).

Material Science Applications

In material science, derivatives of the compound have been utilized in the synthesis of polymers and other materials with unique properties, such as high thermal stability and solubility in organic solvents. This research opens up new possibilities for the development of materials with specialized applications in technology and industry (Zhang et al., 2019).

properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4O3/c1-14-5-10-19-22(32)20(24(33)29-18-4-2-3-16(26)11-18)12-30(23(19)27-14)13-21(31)28-17-8-6-15(25)7-9-17/h2-12H,13H2,1H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPYETUWXCEGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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